molecular formula C11H14Si B12072415 (2-Ethynylphenyl)trimethylsilane CAS No. 78905-09-6

(2-Ethynylphenyl)trimethylsilane

Cat. No.: B12072415
CAS No.: 78905-09-6
M. Wt: 174.31 g/mol
InChI Key: SKRALBDPWWULBT-UHFFFAOYSA-N
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Description

(2-Ethynylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H14Si. It is characterized by the presence of a phenyl ring substituted with an ethynyl group at the second position and a trimethylsilyl group. This compound is of significant interest in organic synthesis and materials science due to its unique reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Ethynylphenyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of 2-bromo-1-(trimethylsilylethynyl)benzene with n-butyllithium in tetrahydrofuran and hexane at -78°C, followed by the addition of chloro-trimethyl-silane . Another method includes the nickel-catalyzed cross-coupling of ethynyltrimethylsilane with benzonitriles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: (2-Ethynylphenyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nickel Catalysts: Used in cross-coupling reactions.

    n-Butyllithium: Employed in substitution reactions.

    Chloro-trimethyl-silane: Utilized in the synthesis process.

Major Products Formed:

Scientific Research Applications

(2-Ethynylphenyl)trimethylsilane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethynylphenyl)trimethylsilane involves its reactivity with various reagents to form new chemical bonds. The ethynyl group acts as a nucleophile in cross-coupling reactions, while the trimethylsilyl group can be selectively removed or substituted. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Uniqueness: (2-Ethynylphenyl)trimethylsilane is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its isomers and other similar compounds. Its ability to participate in diverse chemical reactions and form complex structures makes it valuable in various fields of research and industry.

Properties

CAS No.

78905-09-6

Molecular Formula

C11H14Si

Molecular Weight

174.31 g/mol

IUPAC Name

(2-ethynylphenyl)-trimethylsilane

InChI

InChI=1S/C11H14Si/c1-5-10-8-6-7-9-11(10)12(2,3)4/h1,6-9H,2-4H3

InChI Key

SKRALBDPWWULBT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1C#C

Related CAS

112754-88-8

Origin of Product

United States

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